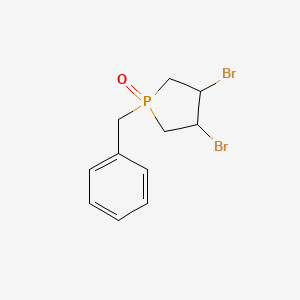![molecular formula C13H24ClN5 B14675765 6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine CAS No. 34039-71-9](/img/structure/B14675765.png)
6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N,N’-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine is a chemical compound with the molecular formula C13H24ClN5 and a molecular weight of 285.816 . This compound belongs to the class of triazine derivatives, which are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Vorbereitungsmethoden
The synthesis of 6-Chloro-N,N’-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine involves the reaction of appropriate amines with triazine derivatives. One common method includes the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with 1,1-dimethylpropylamine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
6-Chloro-N,N’-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding oxides.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-N,N’-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine has several scientific research applications:
Agriculture: It is used as a herbicide to control broadleaf and grassy weeds in various crops.
Materials Science: The compound is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Analytical Chemistry: It is used in the development of sensors and detection systems for various analytes.
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-N,N’-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound inhibits photosynthesis by binding to the D1 protein in the photosystem II complex of plants, leading to the disruption of electron transport and ultimately causing plant death . The exact molecular pathways involved in its other biological activities are still under investigation.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-N,N’-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine can be compared with other similar triazine derivatives, such as:
The uniqueness of 6-Chloro-N,N’-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine lies in its specific substituents, which can influence its chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
34039-71-9 |
|---|---|
Molekularformel |
C13H24ClN5 |
Molekulargewicht |
285.81 g/mol |
IUPAC-Name |
6-chloro-2-N,4-N-bis(2-methylbutan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H24ClN5/c1-7-12(3,4)18-10-15-9(14)16-11(17-10)19-13(5,6)8-2/h7-8H2,1-6H3,(H2,15,16,17,18,19) |
InChI-Schlüssel |
SPRRQTAXTOUPFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)NC1=NC(=NC(=N1)Cl)NC(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


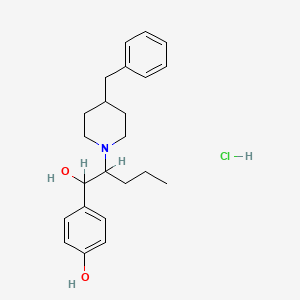

![Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]-](/img/structure/B14675693.png)
![1,3-Dimethyl-2-(naphtho[2,1-b]furan-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14675698.png)
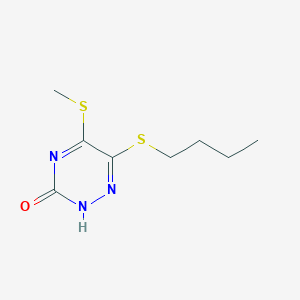
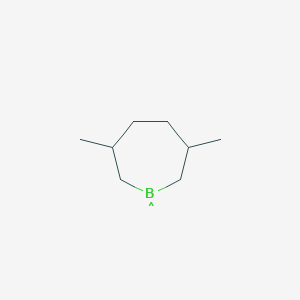
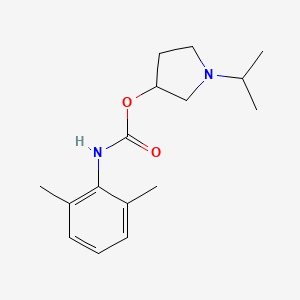
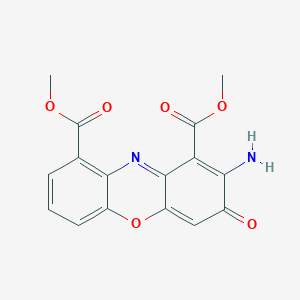

![N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14675733.png)
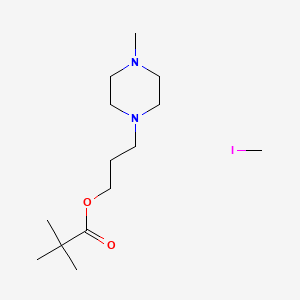
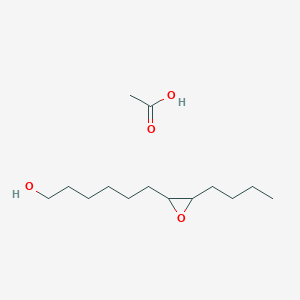
![1H-Acenaphtho[3,4-D]imidazole](/img/structure/B14675758.png)
